molecular formula C20H20O9 B1239002 trans-Resveratrol 4'-O-glucuronide

trans-Resveratrol 4'-O-glucuronide

Cat. No.: B1239002
M. Wt: 404.4 g/mol
InChI Key: CDEBVTGYVFHDMA-OTPOQTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Resveratrol 4'-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.

Properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1

InChI Key

CDEBVTGYVFHDMA-OTPOQTMVSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

esveratrol-3-O-glucuronide
resveratrol-4'-O-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 2
Reactant of Route 2
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 3
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 4
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 5
trans-Resveratrol 4'-O-glucuronide
Reactant of Route 6
trans-Resveratrol 4'-O-glucuronide

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